molecular formula C18H23NO B14189543 1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one CAS No. 922171-22-0

1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one

Katalognummer: B14189543
CAS-Nummer: 922171-22-0
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: ZQVVVSMGAVPMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, phenylacetylene, and methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction conditions to maximize yield and purity. The use of automated systems and quality control measures ensures consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-3-(2-phenylprop-2-en-1-yl)piperidin-2-one: Lacks the prop-2-en-1-yl group.

    3-(2-Phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one: Lacks the methyl group.

Uniqueness

1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

922171-22-0

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

1-methyl-3-(2-phenylprop-2-enyl)-3-prop-2-enylpiperidin-2-one

InChI

InChI=1S/C18H23NO/c1-4-11-18(12-8-13-19(3)17(18)20)14-15(2)16-9-6-5-7-10-16/h4-7,9-10H,1-2,8,11-14H2,3H3

InChI-Schlüssel

ZQVVVSMGAVPMPE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1=O)(CC=C)CC(=C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.